1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Membrane permeability ADME profiling

This 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-94-4) is a structurally distinct, research-use-only pyrazolo[4,3-c]quinoline scaffold. The electron-withdrawing 3-nitrophenyl substituent uniquely alters dipole moment, lipophilicity (logP 4.1–5.0), and π-stacking capacity versus unsubstituted or 4-fluorophenyl analogs, making it essential for G-quadruplex FRET melting assays, iNOS/COX-2 inhibitor SAR, and broad-panel kinase selectivity screens. Secure ≥95% purity material for your lead optimization and ADME benchmarking workflows.

Molecular Formula C22H14N4O2
Molecular Weight 366.38
CAS No. 932328-94-4
Cat. No. B2670792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932328-94-4
Molecular FormulaC22H14N4O2
Molecular Weight366.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H
InChIKeyLPAGTAPJAYFMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-94-4): Compound Class and Procurement-Relevant Characteristics


1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-94-4) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family, consisting of a pyrazole ring fused to a quinoline nucleus at positions 4 and 3-c, with a 3-nitrophenyl substituent at N1 and a phenyl group at C3 [1]. Its molecular formula is C₂₂H₁₄N₄O₂ (MW 366.38 g/mol), with a calculated logP of approximately 4.1–5.0, topological polar surface area (tPSA) of 73–77 Ų, zero hydrogen bond donors, and 4–6 hydrogen bond acceptors [2]. The compound is commercially available from multiple vendors at ≥95% purity for research use only . Pyrazolo[4,3-c]quinolines as a class have been associated with high-affinity benzodiazepine receptor antagonism, selective COX-2 inhibition, A₃ adenosine receptor antagonism, β-glucuronidase inhibition, G-quadruplex stabilization, and anti-inflammatory activity through iNOS/COX-2 suppression [3].

Why Generic Substitution of 1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Fails for Scientific Procurement


Interchanging 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline with a closely related pyrazolo[4,3-c]quinoline analog is not a neutral decision because the specific 1-(3-nitrophenyl) substitution pattern fundamentally alters the compound's electronic landscape, lipophilicity, and molecular recognition capacity [1]. The electron-withdrawing nitro group at the meta position of the N1-phenyl ring creates a dipole moment and polarizable surface distinct from analogs bearing 4-fluorophenyl, 4-methylphenyl, or unsubstituted N1-phenyl groups, directly affecting target binding and physicochemical properties [2]. Compared to the unsubstituted parent 3-phenyl-1H-pyrazolo[4,3-c]quinoline (MW 245.28, only ~1.0–2.5 logP), the target compound's molecular weight (366.38) is 49% higher, its logP (4.1–5.0) is substantially elevated, and its tPSA (73–77 Ų) is markedly different, meaning solubility, membrane permeability, and protein binding cannot be assumed equivalent [3]. Furthermore, SAR studies on pyrazolo[4,3-c]quinolin-3-ones demonstrate that subtle substituent changes at the N2-aryl position can produce pIC₅₀ shifts exceeding 2 log units at the benzodiazepine receptor [4]. The following sections provide quantitative data establishing where this compound's specific substitution pattern creates meaningful differentiation.

Quantitative Differentiation Evidence for 1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Against Closest Analogs


Lipophilicity and Polarity Differentiation Against the Unsubstituted Parent Core (3-Phenyl-1H-pyrazolo[4,3-c]quinoline)

The target compound's 3-nitrophenyl substitution at N1 imposes a quantifiable shift in lipophilicity and polar surface area compared to the unsubstituted parent 3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 1031967-61-9). The target compound has a measured logP of 4.103 (ZINC20) to ~5.0 (XLogP3), a tPSA of 73–77 Ų, a molecular weight of 366.38, and zero hydrogen bond donors with 4–6 acceptors, compared to the parent core which has a MW of 245.28, an estimated logP of approximately 2.0–2.5, and a tPSA of approximately 38–45 Ų [1]. The approximately 2-log-unit increase in lipophilicity and ~2-fold increase in polar surface area mean this compound occupies a different property space that cannot be replicated by the parent scaffold alone for any assay requiring balanced permeability and polarity [2].

Lipophilicity Membrane permeability ADME profiling

Electronic Differentiation via 3-Nitrophenyl vs. 4-Fluorophenyl at N1: Impact on Anti-Inflammatory Potency (Class-Level SAR Inference)

In a published SAR study of pyrazolo[4,3-c]quinoline derivatives evaluated for LPS-induced NO production inhibition in RAW 264.7 macrophages, the nature of the N1-aryl substituent was a critical determinant of anti-inflammatory potency [1]. Compounds 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) exhibited potency approximately equal to the selective iNOS inhibitor 1400 W (IC₅₀ ≈ 0.1–2.0 μM for iNOS) [2]. Although the target compound was not directly tested in this study, the electron-withdrawing 3-nitrophenyl group at N1 is expected to modulate the electron density of the pyrazoloquinoline core differently than the 4-fluorophenyl analog (CAS 932329-00-5); QSAR analysis from the same study identified specific electrostatic and steric descriptors governing NO inhibitory activity, and the nitro group's Hammett σₘ constant (+0.71) is substantially more electron-withdrawing than fluorine's σₚ (+0.06), predicting divergent activity profiles [3].

Anti-inflammatory activity Nitric oxide inhibition Structure-activity relationship

Differentiation from 2-Arylpyrazolo[4,3-c]quinolin-3-ones: Ring Oxidation State Determines Benzodiazepine Receptor Affinity

The target compound is a fully aromatic 1H-pyrazolo[4,3-c]quinoline, structurally distinct from the extensively studied 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-3(3H)-one (PQ) series that includes CGS-8216. In the PQ series, a large set of 106 compounds bearing various substituents at the quinoline and N2-phenyl rings were tested for central benzodiazepine receptor (BzR) binding affinity; the most active ligand achieved a pIC₅₀ of 10.35, representing sub-nanomolar affinity (IC₅₀ ≈ 0.045 nM), significantly exceeding the parent compound CGS-8216 [1]. The target compound's fully aromatic system lacks the 3-keto and 5-hydrogen atoms present in the PQ series, which are critical for the three-centered hydrogen bond at the HB donor site H2 identified as key for high receptor binding [2]. This oxidation-state difference means the target compound belongs to a distinct pharmacophore space: it cannot be assumed to bind BzR with comparable affinity, making it more suitable for applications where BzR activity is not desired or where alternative targets (e.g., G-quadruplexes, kinases) are being pursued [3].

Benzodiazepine receptor GABA-A receptor CNS ligand

Differentiation via COX-2 Selectivity Potential: Pyrazolo[4,3-c]quinoline-4-one Pharmacophore vs. Target Compound Scaffold

Pyrazolo[4,3-c]quinoline-4-ones have been identified as selective COX-2 inhibitors with well-characterized potency. Compound 49 (a pyrazolo[4,3-c]quinoline-4-one derivative designed from celecoxib) exhibited an IC₅₀ of 0.24 μM for COX-2 and 4.7 μM for COX-1, yielding a COX-1/COX-2 selectivity ratio of 19.6; compound 50 showed IC₅₀ = 0.55 μM for COX-2 and 5.0 μM for COX-1 (selectivity ratio = 9.1) [1]. The target compound differs by being a fully aromatic 1H-pyrazolo[4,3-c]quinoline lacking the 4-one functionality that is critical for COX-2 selective inhibition in this series [2]. Additionally, a related analog 1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline showed an IC₅₀ of 0.39 μM for COX-2 inhibition vs. 1.2 μM for its non-fluorinated counterpart, demonstrating that fluorination at the N1-phenyl ring enhances COX-2 potency by approximately 3-fold . The target compound's 3-nitrophenyl group at N1 provides a distinct electronic profile (Hammett σₘ = +0.71) vs. 3-fluorophenyl (σₘ = +0.34), which may further modulate COX-2 binding.

COX-2 inhibition Selectivity ratio Anti-inflammatory drug discovery

G-Quadruplex Stabilization and Antitumor Activity: Class-Level Evidence from Pyrazolo[4,3-c]quinoline Probes

Two pyrazolo[4,3-c]quinoline-based probes have demonstrated that the scaffold is capable of selective G-quadruplex (G4) recognition and stabilization with antitumor consequences. Compound DPQ, a pyrazolo[4,3-c]quinoline fluorescent probe, exhibited selective light-up fluorescence and strong binding affinity for c-MYC promoter G4 with a Kd of 2.35 μM for c-MYC Pu22 G4 [1]. In a parallel medicinal chemistry effort, compound PQ32 stabilized c-MYC Pu27 and KRAS G-quadruplexes with high ΔTₘ values, inhibited tumor cell proliferation with an IC₅₀ of approximately 1.00 μM, arrested cell cycle in G2 phase, induced apoptosis, downregulated c-MYC and KRAS gene expression, and inhibited tumor growth in a mouse xenograft model with efficacy comparable to cisplatin [2]. The target compound shares the pyrazolo[4,3-c]quinoline core with both DPQ and PQ32 but differs in substitution: the 3-nitrophenyl group at N1 may enhance π-stacking interactions with G-tetrads through the electron-deficient nitrophenyl ring, potentially modulating G4 binding selectivity and affinity relative to DPQ and PQ32 [3].

G-quadruplex c-MYC KRAS Anticancer

β-Glucuronidase Inhibition and Chemotherapy-Induced Diarrhea Prevention: Scaffold Validation with pH-Dependent Selectivity

Pyrazolo[4,3-c]quinoline derivatives have been identified as a new class of bacterial β-glucuronidase (βG)-specific inhibitors operating in a pH-dependent manner, with therapeutic application in preventing chemotherapy-induced diarrhea (CID) [1]. The lead compound 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 42), when administered orally in combination with CPT-11 (irinotecan), prevented CPT-11-induced serious diarrhea while maintaining antitumor efficacy in tumor-bearing mice [2]. A key mechanistic feature is that the inhibitory effect of compound 42 on E. coli βG is reduced at lower pH, making inhibition more favorable at the neutral pH of the intestinal lumen where glucuronide reactivation occurs, thereby achieving target-site selectivity [3]. The target compound shares the same pyrazolo[4,3-c]quinoline core as compound 42 but differs at N1 (3-nitrophenyl vs. 1H in compound 42) and at C4 (unsubstituted vs. 4-fluorophenylamino), representing a distinct chemical space for exploring structure-dependent βG inhibition and pH sensitivity.

β-Glucuronidase inhibitor Chemotherapy adjuvant Microbiome-targeted therapy

Optimal Research and Industrial Application Scenarios for 1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


G-Quadruplex-Targeted Anticancer Drug Discovery: Scaffold Optimization Starting Point

Given that pyrazolo[4,3-c]quinoline-based compounds DPQ (Kd = 2.35 μM) and PQ32 (IC₅₀ ~1.00 μM in tumor cells) have validated the scaffold for c-MYC and KRAS G-quadruplex stabilization with in vivo antitumor efficacy comparable to cisplatin, the target compound serves as a structurally distinct analog for SAR expansion [1]. The 3-nitrophenyl group at N1 provides an electron-deficient aromatic surface that may enhance π-stacking interactions with G-tetrads through charge-transfer mechanisms not available to DPQ or PQ32, while the absence of a 4-substituent on the quinoline ring (present in compound 42 and PQ32) creates a simpler scaffold for systematic derivatization [2]. Researchers should prioritize this compound for G4 FRET melting screens and fluorescence intercalator displacement (FID) assays to quantify its ΔTₘ and binding constant relative to PQ32 and DPQ [3].

Anti-Inflammatory Screening via iNOS/NO Pathway with Differentiated Electronic Profile

The pyrazolo[4,3-c]quinoline series has demonstrated potent inhibition of LPS-induced NO production in RAW 264.7 macrophages, with leading compounds (2i, 2m) equipotent to the selective iNOS inhibitor 1400 W [1]. The target compound's 3-nitrophenyl group (Hammett σₘ = +0.71) provides a markedly different electronic environment compared to the amino/hydroxyl-substituted leads in the published series, offering an opportunity to probe the electrostatic requirements of the iNOS/COX-2 inhibitory pharmacophore [2]. This compound is appropriate for parallel testing against 1400 W in LPS-stimulated RAW 264.7 cells with measurement of NO production (Griess assay), iNOS protein expression (Western blot), and COX-2 expression to determine whether the electron-withdrawing nitro group enhances or attenuates anti-inflammatory potency relative to the published 2i/2m leads [3].

Physicochemical Probe for Membrane Permeability and logP-Dependent SAR Studies

With a computed logP of 4.1–5.0, tPSA of 73–77 Ų, and zero hydrogen bond donors, the target compound occupies a distinct physicochemical space compared to the more polar pyrazolo[4,3-c]quinoline leads (e.g., compounds 2i, 2m, and 42 which bear amino and hydroxyl groups) [1]. This makes it a valuable reference compound for logP-permeability relationship studies within the pyrazolo[4,3-c]quinoline series. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability measurements comparing the target compound against more polar analogs can quantify the permeability difference predicted from the ~2–3 log-unit logP differential, providing critical ADME benchmarking data for lead optimization programs [2].

Kinase Inhibition Screening: HPK1/FLT3 and ATM Scaffold-Hopping Template

Recent patent disclosures (AU2022364646B2) identify substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of HPK1 and FLT3 kinases, while a separate rational design effort produced pyrazolo[4,3-c]quinoline-based ATM kinase inhibitors with oral bioavailability and in vivo efficacy in colorectal cancer models [1]. The target compound's 1-(3-nitrophenyl)-3-phenyl substitution pattern is distinct from the exemplified patent compounds, providing a scaffold-hopping opportunity for kinase selectivity profiling [2]. Procurement is appropriate for broad-panel kinase inhibition screens (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify whether this substitution pattern confers unique kinase selectivity fingerprints compared to the published HPK1/FLT3 and ATM inhibitor series [3].

Quote Request

Request a Quote for 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.